8-Mercaptoquinoline
Overview
Description
8-Mercaptoquinoline is an organosulfur compound with the formula C9H7NSH . It is a derivative of the heterocycle quinoline, substituted in the 8-position with a thiol group . The compound is an analog of 8-hydroxyquinoline, a common chelating agent . It appears as a colorless solid .
Synthesis Analysis
Quinoline reacts with chlorosulfuric acid to form quinoline-8-sulfonyl chloride, which reacts with triphenylphosphine in toluene to form 8-mercaptoquinoline .Molecular Structure Analysis
The molecular formula of 8-Mercaptoquinoline is C9H7NS . Its average mass is 161.224 Da and its monoisotopic mass is 161.029922 Da .Physical And Chemical Properties Analysis
8-Mercaptoquinoline has a density of 1.2±0.1 g/cm3, a boiling point of 303.8±15.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . Its enthalpy of vaporization is 52.2±3.0 kJ/mol, and it has a flash point of 137.6±20.4 °C . The index of refraction is 1.706, and its molar refractivity is 50.4±0.3 cm3 .Scientific Research Applications
Analytical Chemistry
Application Summary
8-Mercaptoquinoline is frequently applied in analytical chemistry . It has been used for the separation of microamounts of elements .
Methods of Application
The extraction ranges of the thiooxinates of manganese, iron, cobalt, copper, zinc, and mercury were determined using the radioactive tracer method . Solubility values in chloroform and distribution coefficients in the system chloroform-water were determined for mercury, zinc, and iron thiooxinates .
Results or Outcomes
The study found that the value of the constants of distribution between the organic solvents and water for 8-Mercaptoquinoline falls behind 2- and 5-, but surpasses 4- and 7-methylthio derivatives .
Synthesis of Derivatives
Application Summary
8-Mercaptoquinoline has been used in the synthesis of its derivatives, such as 6-methylthio-8-mercaptoquinoline .
Methods of Application
A new derivative of 8-Mercaptoquinoline, 6-methylthio-8-mercaptoquinoline, was synthesized. The synthesis involved the preparation of 6-methylthio-8-aminoquinoline from 6-nitro-8-aminoquinoline .
Results or Outcomes
The new derivative, 6-methylthio-8-mercaptoquinoline, was successfully synthesized and its electronic absorption spectra, ionization constants, as well as the extraction by organic solvents were investigated .
Photocatalytic Hydrogen Evolution
Application Summary
8-Mercaptoquinoline has been used in the field of energy, specifically in photocatalytic hydrogen evolution .
Methods of Application
The compound was used in the formation of nickel quinolinethiolate complexes .
Results or Outcomes
The study found that these complexes were highly efficient in photocatalytic hydrogen evolution under visible light irradiation .
Photometric Method for Determining Rhenium
Application Summary
8-Mercaptoquinoline has been used in the development of a new photometric method for determining rhenium in the presence of molybdenum, tungsten, and other elements .
Methods of Application
Thiooxine forms with rhenium inner complex salts colored differently depending on the conditions. Very stable rhenium thiooxinate is formed in 5 to 11.75 N HCl .
Results or Outcomes
This method enables the determination of small amounts of rhenium by the photometric method. It is very selective for determining Re (5 to 200 gamma and more) in the presence of 5000 times as much Mo, 500 times as much W, and predominant quantities of other elements .
Antimicrobial Effects
Application Summary
8-Mercaptoquinoline has been used in the study of antimicrobial effects of four ligands and their transition metal complexes .
Methods of Application
Four types of ligands (Q1-Q4) and their complexes (1-36) with transition metal ions have been synthesized .
Results or Outcomes
In vitro antimicrobial activities of the ligands and their complexes were investigated against a representative panel of strains including two Gram-positive bacteria (Sarcina ureae, Staphylococcus aureus), two Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa) and three fungi (Aspergillus niger, Saccharomyces cerevisiae, Fusarium oxysporum f. sp. cubense). Some compounds have preferred antibacterial activities that may have potential pharmaceutical applications .
Material Science
Application Summary
8-Mercaptoquinoline has been used in material science, specifically in the synthesis of N2S2-donor tetradentate ligands .
Methods of Application
8-Mercaptoquinoline hydrochloride was used as a starting material in the synthesis of these ligands .
Results or Outcomes
The synthesis resulted in the successful formation of N2S2-donor tetradentate ligands .
Safety And Hazards
8-Mercaptoquinoline hydrochloride may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to use personal protective equipment including chemical impermeable gloves . In case of contact with skin or eyes, it is recommended to wash with plenty of water .
properties
IUPAC Name |
quinoline-8-thiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NS/c11-8-5-1-3-7-4-2-6-10-9(7)8/h1-6,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHTSJSRDFXZFHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)S)N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
34006-16-1 (hydrochloride) | |
Record name | 8-Mercaptoquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491338 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70197678 | |
Record name | 8-Mercaptoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70197678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Mercaptoquinoline | |
CAS RN |
491-33-8 | |
Record name | 8-Mercaptoquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=491-33-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Mercaptoquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491338 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 491-33-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48888 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 8-Mercaptoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70197678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-QUINOLINETHIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F77S9F93J4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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